BenchChemオンラインストアへようこそ!

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Metabolic stability Esterase resistance Chromenone prodrug

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 618389-25-6) is a synthetic hybrid molecule that fuses a benzothiazole heterocycle with a chromen-4-one (chromone) core, esterified at the 7-position with a pivaloyl (2,2-dimethylpropanoate) group. This compound belongs to a broader class of benzothiazole-chromenone conjugates that have been investigated as potential kinase inhibitors, notably against ATR kinase, a key regulator of the DNA damage response pathway.

Molecular Formula C21H17NO4S
Molecular Weight 379.43
CAS No. 618389-25-6
Cat. No. B2925284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
CAS618389-25-6
Molecular FormulaC21H17NO4S
Molecular Weight379.43
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17NO4S/c1-21(2,3)20(24)26-12-8-9-13-16(10-12)25-11-14(18(13)23)19-22-15-6-4-5-7-17(15)27-19/h4-11H,1-3H3
InChIKeyAOWGIQBPJHLPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 618389-25-6): Structural Profile and Sourcing Relevance


3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 618389-25-6) is a synthetic hybrid molecule that fuses a benzothiazole heterocycle with a chromen-4-one (chromone) core, esterified at the 7-position with a pivaloyl (2,2-dimethylpropanoate) group . This compound belongs to a broader class of benzothiazole-chromenone conjugates that have been investigated as potential kinase inhibitors, notably against ATR kinase, a key regulator of the DNA damage response pathway [1]. The pivalate ester moiety distinguishes it from the free 7-hydroxy analog and from other ester variants, offering potentially altered physicochemical properties relevant to pharmaceutical research and chemical biology probe development.

Why a Generic Benzothiazole-Chromenone Cannot Replace the 7-Pivalate Ester of CAS 618389-25-6


The 7-position ester substituent is not a passive structural feature; it directly modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to the free phenol or alternative esters such as propanoate or acetate . In kinase-targeted chromenone series, even minor ester variations have been shown to shift cytotoxicity profiles across cancer cell lines, as demonstrated by the differential IC50 values observed for closely related compounds in HCT116 and HeLa cells [1]. The sterically bulky pivalate (2,2-dimethylpropanoate) group is expected to confer enhanced resistance to esterase-mediated hydrolysis compared to linear or less-branched acyl esters , making CAS 618389-25-6 a non-interchangeable entity for assays where intracellular half-life or target residence time is critical. Without head-to-head data, substitution by a generic analog risks altering both potency and selectivity profiles.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 618389-25-6)


Pivalate Ester vs. Free 7-Hydroxy Analog: Predicted Metabolic Stability Advantage

The pivalate ester at the 7-position of CAS 618389-25-6 replaces the phenolic -OH group present in the core 7-hydroxy-3-(benzothiazol-2-yl)chromen-4-one scaffold. Pivalate esters are documented in medicinal chemistry as sterically hindered acyl groups that reduce the rate of esterase-catalyzed hydrolysis relative to acetate or propanoate esters . This structural feature is projected to extend compound half-life in cellular and in vivo settings compared to the free phenol, which is susceptible to rapid Phase II glucuronidation or sulfation . No direct experimental hydrolysis half-life data were identified for this specific compound in the accessed literature.

Metabolic stability Esterase resistance Chromenone prodrug

Differentiation from the 6-Ethyl-2-Methyl Pivalate Analog (CAS 300674-70-8) by Absence of Substituents That Alter Kinase Binding

A closely related commercially available analog, 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl pivalate (CAS 300674-70-8), carries additional ethyl and methyl substituents at the 6- and 2-positions of the chromenone ring [1]. In the ATR kinase inhibitor series reported by El-Helw et al. (Molecules, 2022), the presence and position of substituents on the chromenone core profoundly affected cytotoxicity: compound 7h (which contains a substituted chromenone) showed selective pChk1 (Ser317) inhibition in HeLa cells at 3.995 µM, while compound 7l displayed broader activity [2]. While CAS 618389-25-6 was not directly tested in that study, its unsubstituted chromenone core represents a distinct starting scaffold that may exhibit different kinase selectivity and cellular penetration profiles compared to the 6-ethyl-2-methyl variant [1][2].

Kinase selectivity ATR inhibition Structure-activity relationship

Pivalate vs. Benzoate Ester (CAS 618389-34-7): Lipophilicity and Membrane Permeability Differentiation

The 7-position ester group directly influences the overall lipophilicity of the benzothiazole-chromenone scaffold. The pivalate ester (2,2-dimethylpropanoate) in CAS 618389-25-6 is an aliphatic, branched acyl group, whereas the corresponding benzoate analog (CAS 618389-34-7) bears an aromatic acyl substituent [1]. Aliphatic esters generally exhibit higher conformational flexibility and distinct logP values compared to aromatic esters. While experimentally measured logP or permeability data for either compound were not identified in the accessed literature, the structural difference is expected to drive differential membrane partitioning and cellular uptake, which are critical parameters in cell-based phenotypic screening campaigns.

Lipophilicity logP Cellular permeability

Class-Level Evidence: Benzothiazole-Chromenone Scaffold Activity in ATR Kinase and Cancer Cell Assays

While CAS 618389-25-6 itself has not been directly characterized in published kinase or cytotoxicity assays, the benzothiazole-chromenone scaffold class has demonstrated quantifiable anticancer activity. In a 2022 study, 25 benzothiazole-chromone derivatives were screened against HCT116 (colon cancer) and HeLa (cervical cancer) cell lines at 10 µM for 72 h via MTT assay [1]. Three compounds (2c, 7h, 7l) achieved ≤50% cell viability and were advanced to dose-response studies, with compound 7l exhibiting the best IC50 values in both cell lines [1]. These compounds also showed inhibition of Chk1 phosphorylation at Ser317, a downstream marker of ATR kinase activity [1]. The unsubstituted chromenone core of CAS 618389-25-6 positions it as a structurally minimalist entry point into this chemotype space, potentially offering a different selectivity window compared to the more elaborated analogs tested.

ATR kinase DNA damage response Cytotoxicity

Recommended Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 618389-25-6)


Chemical Probe for ATR Kinase Structure-Activity Relationship (SAR) Studies

Given the class-level evidence for benzothiazole-chromenone derivatives as ATR kinase inhibitors [1], CAS 618389-25-6 serves as a minimal, unsubstituted scaffold for systematic SAR exploration. Its pivalate ester provides metabolic stability advantages over free-phenol analogs, making it suitable for dose-response and time-course experiments in HCT116 or HeLa cell lines where sustained target engagement is required.

Comparator Compound for Esterase Stability Profiling

The sterically hindered pivalate ester makes CAS 618389-25-6 a valuable comparator when benchmarking the metabolic stability of benzothiazole-chromenone ester libraries. It can be used alongside propanoate, acetate, or benzoate analogs to experimentally determine the impact of ester bulk on half-life in liver microsome or plasma stability assays.

Reference Standard in DNA Damage Response (DDR) Pathway Screening Cascades

The ATR-Chk1 pathway inhibition demonstrated by related benzothiazole-chromenones [1] positions CAS 618389-25-6 as a candidate reference compound for secondary DDR screening assays. Its distinct substitution pattern (unsubstituted chromenone core) may help deconvolve the contribution of core scaffold vs. peripheral substituents to Chk1 phosphorylation inhibition.

Building Block for Diversified Chromenone-Ester Library Synthesis

The pivalate ester at the 7-position can serve as a stable protecting group during further synthetic elaboration at other positions of the chromenone or benzothiazole rings, enabling the construction of focused compound libraries for high-throughput screening against kinase or cytotoxicity panels.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.